4-Bromo-3,4-dihydronaphthalen-1(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChI Key |
DMUOLKSTADAYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Bromo 3,4 Dihydronaphthalen 1 2h One
Reactivity at the Bromine Center
The bromine atom at the C-4 position of 4-bromo-3,4-dihydronaphthalen-1(2H)-one is a key functional group that dictates a significant portion of its chemical reactivity. This benzylic halide is susceptible to a variety of transformations, including nucleophilic substitution, formation of organometallic reagents, and participation in metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at the Bromine Position
The carbon atom to which the bromine is attached is electrophilic and can be attacked by nucleophiles, leading to the displacement of the bromide ion. A common class of nucleophiles used in reactions with alkyl halides are amines. The reaction of a primary halogenoalkane with ammonia is a well-established method for the synthesis of primary amines. The initial reaction involves the lone pair of electrons on the nitrogen atom of ammonia attacking the delta-positive carbon atom, leading to the formation of an ethylammonium bromide salt. A subsequent reaction with another ammonia molecule can deprotonate the ammonium ion to yield the primary amine. chemguide.co.uk
However, the resulting primary amine also possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This primary amine can then compete with ammonia and react with another molecule of the halogenoalkane to form a secondary amine. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt. chemguide.co.ukyoutube.comyoutube.com This cascade of reactions can lead to a mixture of products, and controlling the stoichiometry, particularly by using a large excess of ammonia, is crucial to favor the formation of the primary amine. youtube.com
While specific studies detailing the nucleophilic substitution of this compound with a wide range of nucleophiles are not extensively documented in the provided search results, the general principles of nucleophilic substitution at a secondary benzylic halide position suggest that it will react with various nucleophiles. For instance, reactions with amines could proceed as described above, potentially yielding 4-amino-3,4-dihydronaphthalen-1(2H)-one and its further alkylated derivatives.
Formation of Lithio Derivatives for Further Transformations
A powerful method for the functionalization of aryl and alkyl halides is through a metal-halogen exchange reaction to form an organometallic reagent. In the case of this compound, the bromine atom can be exchanged with a lithium atom to generate a highly reactive lithio derivative. This is typically achieved by treating the bromo compound with an organolithium reagent, such as n-butyllithium (n-BuLi).
This lithium-halogen exchange is a versatile and widely used transformation in organic synthesis. For example, in the synthesis of a derivative of combretastatin A-4, a related compound, 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, was treated with n-BuLi at -78 °C in tetrahydrofuran (THF). nih.gov This reaction generated the corresponding lithiated species, which could then be reacted with an electrophile. In that specific synthesis, the lithiated intermediate was used in a subsequent reaction with a protected ketone. nih.gov
The general transformation can be represented as follows:
The resulting organolithium compound is a potent nucleophile and a strong base, enabling a wide array of subsequent reactions. It can be quenched with various electrophiles to introduce new functional groups at the C-4 position.
| Reagent | Conditions | Product Type |
| n-Butyllithium | -78 °C, THF | 4-Lithio-3,4-dihydronaphthalen-1(2H)-one |
This table is based on analogous reactions of similar brominated tetralone systems.
Palladium-Catalyzed Cross-Coupling Reactions Involving Brominated Naphthalene Systems (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, commonly referred to as the Suzuki coupling, is a prominent example that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Brominated naphthalene systems are excellent substrates for Suzuki coupling reactions. This methodology allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the position of the bromine atom. The general catalytic cycle for a Suzuki coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.
While a specific Suzuki coupling of this compound is not detailed in the provided search results, the reaction is highly applicable to this substrate. A general representation of a Suzuki coupling with an arylboronic acid is shown below:
This reaction is known for its high functional group tolerance and is widely used in the synthesis of complex organic molecules. A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. The synthesis of 4-aryl-2(5H)-furanones from 4-halo-2(5H)-furanones via Suzuki coupling with arylboronic acids demonstrates the utility of this reaction for similar cyclic systems. researchgate.net
| Coupling Partner | Catalyst | Base | Product |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-3,4-dihydronaphthalen-1(2H)-one |
| Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 4-Vinyl-3,4-dihydronaphthalen-1(2H)-one |
| Alkylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 4-Alkyl-3,4-dihydronaphthalen-1(2H)-one |
This is a representative table of potential Suzuki coupling reactions.
Reactivity of the Carbonyl Moiety
The carbonyl group at the C-1 position is another reactive center in this compound, participating in a range of chemical transformations characteristic of ketones.
Reduction of the Ketone to Alcohol Derivatives
The ketone functionality can be readily reduced to the corresponding secondary alcohol, yielding 4-bromo-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation can be achieved using a variety of reducing agents. A common and effective reagent for this purpose is sodium borohydride (NaBH₄). The reduction of 1-tetralone derivatives to their corresponding alcohols is a well-documented transformation. nih.gov
The stereochemical outcome of the reduction can be influenced by the reaction conditions and the specific reducing agent employed. For instance, the stereoselective reduction of 4-tert-butylcyclohexanone can lead to different ratios of cis and trans isomers depending on the approach of the hydride reagent. youtube.com While specific stereochemical studies for the reduction of this compound were not found, it is reasonable to expect that both syn and anti diastereomers of the alcohol could be formed.
| Reducing Agent | Solvent | Product |
| Sodium borohydride (NaBH₄) | Methanol / Ethanol | 4-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether / THF | 4-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
Condensation Reactions of the Carbonyl Group (e.g., Claisen-Schmidt Condensation)
The α-protons adjacent to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A classic example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone.
This reaction has been applied to 1-tetralone to synthesize 2-arylidene-1-tetralone derivatives. The reaction proceeds by the formation of the enolate of the tetralone, which then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates to afford the conjugated enone system.
A general scheme for the Claisen-Schmidt condensation is as follows:
This reaction allows for the extension of the carbon skeleton and the introduction of an exocyclic double bond conjugated with the carbonyl group and the aromatic ring.
| Aldehyde | Base | Product |
| Benzaldehyde | NaOH | 2-(Benzylidene)-4-bromo-3,4-dihydronaphthalen-1(2H)-one |
| 4-Methoxybenzaldehyde | KOH | 4-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one |
| 4-Chlorobenzaldehyde | NaOH | 4-Bromo-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one |
This table illustrates potential products from Claisen-Schmidt condensations.
Reactivity of the Dihydronaphthalene Core
The reactivity of this compound, also known as 4-bromo-α-tetralone, is dictated by the interplay of its three key structural features: the aromatic benzene ring, the cyclohexanone ring, and the bromine atom at the benzylic C4 position. The dihydronaphthalene core can undergo a variety of transformations, including reactions on the aromatic ring and rearrangements of the bicyclic skeleton.
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. latech.edu The outcome of such reactions on the 4-bromo-α-tetralone scaffold is controlled by the directing effects of the existing substituents. The fused aliphatic ring can be considered an alkyl substituent, which is generally an activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). Conversely, the carbonyl group is a deactivating group and directs electrophiles to the meta position (C6 and C8). lkouniv.ac.in
| Substituent on Tetralone Ring | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| Alkyl Ring Framework | Electron-donating (Inductive) | Activating | Ortho, Para (C5, C7) |
| Carbonyl Group (-C=O) | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta (C6, C8) |
The strained bicyclic framework of dihydronaphthalenones, particularly when functionalized with a good leaving group like bromine at a benzylic position, can be susceptible to skeletal rearrangements. These transformations often proceed through carbocation intermediates, leading to ring expansion or contraction.
One notable type of rearrangement is the Wagner-Meerwein-type shift. If a carbocation is generated at the C4 position (for instance, through the loss of the bromide ion), a subsequent 1,2-hydride or 1,2-alkyl shift can occur to form a more stable carbocation. While specific examples for 4-bromo-α-tetralone are not extensively documented in general literature, analogous rearrangements are known for similar bicyclic systems, especially under acidic conditions or in the presence of Lewis acids. researchgate.net For example, reactions involving Grignard reagents with related complex naphthalene derivatives have been shown to induce unexpected domino coupling and rearrangement of the core skeleton, highlighting the potential for complex transformations. nih.gov
Mechanistic Studies of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Key mechanistic investigations focus on how the bromine is introduced onto the parent tetralone structure and how the molecule is used in subsequent ring-forming and functionalization reactions.
The parent compound, 3,4-dihydronaphthalen-1(2H)-one (α-tetralone), can be brominated at two primary positions: the α-carbon (C2) and the benzylic carbon (C4). The mechanism differs significantly for each.
α-Bromination (Formation of 2-Bromo-1-tetralone): The halogenation of a ketone at the α-position is a classic reaction in organic chemistry. wikipedia.org The mechanism is dependent on the pH of the reaction medium. masterorganicchemistry.com
Acid-Catalyzed Mechanism: In the presence of an acid (e.g., acetic acid), the carbonyl oxygen is protonated, which facilitates the tautomerization of the ketone to its enol form. masterorganicchemistry.com This enol acts as the nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromo ketone and regenerate the acid catalyst. libretexts.org Under acidic conditions, the reaction tends to be self-limiting, and mono-bromination is favored because the introduced bromine atom is electron-withdrawing, which destabilizes the protonated carbonyl intermediate required for further enolization. wikipedia.org
Base-Catalyzed Mechanism: Under basic conditions, a base removes a proton from the α-carbon to form an enolate ion. The enolate then acts as a potent nucleophile, attacking Br₂ to yield the product. This process is often difficult to stop at mono-bromination because the electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogen, making subsequent deprotonation and halogenation faster. wikipedia.org
Benzylic Bromination (Formation of 4-Bromo-1-tetralone): The introduction of bromine at the C4 position occurs at a benzylic carbon. This type of reaction typically proceeds via a free-radical mechanism, especially when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). The mechanism involves the abstraction of the benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ or NBS to propagate the chain and form the 4-bromo product.
This compound is a valuable intermediate for constructing more complex molecular architectures through annulation (ring-forming) and functionalization reactions.
Annulation Reactions: These reactions build a new ring onto the existing dihydronaphthalene framework. The tetralone moiety can participate as a nucleophile (via its enolate) or as an electrophile. In N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation reactions, for example, the enolate of a β-tetralone can act as a three-carbon component that reacts with another three-atom partner to form a new six-membered ring. researchgate.net Similarly, [4+1] annulation reactions have been developed where the tetralone core provides four atoms for the new ring. chim.itorganic-chemistry.org The mechanism for these reactions often begins with the formation of an enolate, which then participates in a cascade of conjugate additions and cyclizations.
Functionalization Reactions: The bromine atom at the C4 position is a key site for functionalization. As a benzylic halide, the C-Br bond is activated towards both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The C4 carbon is susceptible to attack by various nucleophiles in SN1 or SN2 pathways. The SN1 pathway is facilitated by the ability to form a resonance-stabilized benzylic carbocation, while the SN2 pathway is also viable. These substitutions allow for the introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -N₃).
Elimination Reactions: In the presence of a base, 4-bromo-α-tetralone can undergo an E2 elimination reaction, where the base abstracts the proton at C3 and the bromide ion departs, leading to the formation of 1,2-dihydronaphthalene (B1214177). An E1 mechanism is also possible via the benzylic carbocation intermediate.
| Reaction Type | Key Intermediate(s) | Typical Reagents | Primary Outcome |
|---|---|---|---|
| α-Bromination | Enol or Enolate | Br₂, H⁺ or OH⁻ | Formation of 2-bromo-1-tetralone |
| Benzylic Bromination | Benzylic Radical | N-Bromosuccinimide (NBS), Initiator | Formation of 4-bromo-1-tetralone |
| Annulation | Enolate | Michael Acceptors, Electrophilic Partners | Formation of a new fused ring |
| Nucleophilic Substitution at C4 | Benzylic Carbocation (SN1) or Direct Attack (SN2) | Nucleophiles (e.g., ROH, NaCN) | Replacement of Bromine |
| Elimination | Transition state for E2; Carbocation for E1 | Bases (e.g., NaOEt) | Formation of a C=C double bond |
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and spectroscopic databases, detailed experimental data for the specific compound this compound is not sufficiently available to construct the detailed article as requested in the outline.
The required specific data points for ¹H NMR chemical shifts and coupling constants, ¹³C NMR characterization, 2D NMR techniques, high-resolution mass spectrometry, and fragmentation patterns for the 4-bromo isomer could not be located. While spectroscopic information is available for other isomers, such as 2-bromo-3,4-dihydronaphthalen-1(2H)-one and 7-bromo-3,4-dihydronaphthalen-1(2H)-one, utilizing this data would be scientifically inaccurate and would not pertain to the specific molecular structure of this compound.
Therefore, to ensure scientific accuracy and strictly adhere to the user's request for information solely on this compound, the article cannot be generated at this time. Further experimental research and publication of the findings for this specific compound are required before a detailed spectroscopic analysis can be provided.
Advanced Spectroscopic and Structural Characterization of 4 Bromo 3,4 Dihydronaphthalen 1 2h One
Vibrational Spectroscopy
Vibrational spectroscopy explores the quantized vibrational states of a molecule. By analyzing the interaction of molecules with electromagnetic radiation, specific vibrational modes can be identified, which correspond to the stretching and bending of chemical bonds. This provides invaluable information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. The IR spectrum of 4-Bromo-3,4-dihydronaphthalen-1(2H)-one is characterized by several key absorption bands that confirm its structure.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated ketone. This peak is typically observed in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a simple aliphatic ketone.
The aromatic part of the molecule gives rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene (-CH₂-) groups in the saturated ring appear as stronger bands just below 3000 cm⁻¹.
The presence of the carbon-bromine (C-Br) bond is indicated by a stretching vibration in the far-infrared region, typically found between 600 and 500 cm⁻¹. The exact position can provide information about the conformation of the bromine atom (axial or equatorial) on the aliphatic ring.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂- | 3000-2850 | Medium-Strong |
| C=O Stretch (Ketone) | C=O | ~1680 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 | Medium-Variable |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (usually from a laser) by a molecule. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric stretching vibrations of the aromatic ring are particularly strong in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ region. The C-Br stretch also gives a characteristic and often strong signal in the low-frequency region (below 700 cm⁻¹), which can be more easily identified than in IR spectroscopy for some molecules. The carbonyl (C=O) stretch is also observable in the Raman spectrum, though it is typically less intense than in the IR spectrum. The non-polar C-C bonds of the molecular backbone also produce notable Raman signals, providing a detailed fingerprint of the molecular structure.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density within the crystal, revealing the exact positions of each atom.
While the specific crystal structure of this compound may not be widely published, analysis of closely related structures, such as other substituted dihydronaphthalenones, provides significant insight into its expected solid-state conformation. researchgate.netresearchgate.net The analysis would reveal critical structural parameters including bond lengths, bond angles, and torsion angles.
The dihydronaphthalene ring system is not planar. The saturated six-membered ring typically adopts a half-chair or sofa conformation to minimize steric strain. X-ray crystallography would precisely define this conformation and determine the position of the bromine substituent, indicating whether it occupies an axial or equatorial position. Furthermore, this technique would elucidate intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable) or halogen bonding, which govern the packing of the molecules in the solid state.
Table 2: Expected Crystallographic Parameters for a Substituted Dihydronaphthalenone Derivative
| Parameter | Description | Expected Value/System |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c or C2/c |
| a, b, c (Å) | Dimensions of the unit cell axes. | 10-20 Å |
| β (°) | Angle of the unit cell (for monoclinic). | 90-120° |
| C=O Bond Length | Length of the carbonyl bond. | ~1.22 Å |
Note: Data is inferred from analogous reported structures and represents typical values. researchgate.netresearchgate.net
Chromatographic Methods in Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It involves a mobile phase that carries the mixture through a stationary phase, with separation occurring based on differential partitioning of the components between the two phases.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for qualitative analysis and for monitoring the progress of chemical reactions. analyticaltoxicology.comchemistryhall.com The stationary phase is typically a thin layer of silica gel or alumina coated on a plate of glass or aluminum.
To monitor a reaction, small spots of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) are applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com
This compound is a moderately polar compound due to its ketone functional group. In a typical normal-phase TLC (silica gel), its retention factor (Rf) would be lower than a non-polar starting material (e.g., a hydrocarbon) and higher than a more polar product (e.g., an alcohol). By observing the disappearance of the starting material spot and the appearance of the product spot over time, the reaction's completion can be determined. Visualization is often achieved under UV light, as the aromatic ring makes the compound UV-active.
Table 3: Hypothetical TLC Data for a Reaction Producing this compound
| Compound | Rf Value (30% Ethyl Acetate in Hexane) |
|---|---|
| Starting Material (e.g., Tetralone) | 0.55 |
| This compound | 0.40 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as TLC but uses high pressure to pump the mobile phase through a column packed with smaller stationary phase particles, resulting in much higher resolution and efficiency. sepachrom.com
For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. Less polar compounds are retained longer on the column.
A small, precise volume of the sample is injected into the HPLC system. As the components elute from the column, they pass through a detector, most commonly a UV-Vis detector set to a wavelength where the analyte absorbs strongly (e.g., ~254 nm, due to the aromatic system). The output is a chromatogram, which plots the detector's response versus time. The time at which a component elutes is its retention time (tR), and the area under its peak is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Sample HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.15 | 15,230 | 0.41 | Impurity A |
| 2 | 4.78 | 3,689,450 | 99.42 | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, GC-MS plays a crucial role in reaction monitoring, purity assessment, and metabolic studies. The gas chromatograph separates the volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that serves as a chemical fingerprint.
The successful analysis of this compound in a mixture is contingent on the selection of appropriate GC conditions, including the column type, temperature programming, and injection parameters. A non-polar or medium-polarity capillary column is typically employed for such analyses. The retention time of the compound is a characteristic parameter under a specific set of chromatographic conditions and aids in its preliminary identification.
Upon entering the mass spectrometer, typically through electron ionization (EI), the this compound molecule undergoes fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺), corresponding to the intact molecule, is expected to be observed. Due to the presence of a bromine atom, a characteristic isotopic pattern will be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Fragmentation Pattern:
The fragmentation of this compound is expected to be directed by the carbonyl group and the bromine atom. Key fragmentation pathways would likely include:
Alpha-Cleavage: Fission of the bond adjacent to the carbonyl group. This could lead to the loss of a C₂H₄ fragment (ethene) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, or cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group.
Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment with a mass corresponding to the tetralone moiety. This would be observed as a loss of 79/81 Da from the molecular ion.
Retro-Diels-Alder (RDA) Reaction: The tetralone ring system could undergo a retro-Diels-Alder reaction, leading to the formation of characteristic fragments.
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can also occur, though these fragments are typically of lower abundance.
The analysis of the relative abundances of these fragment ions allows for the unambiguous identification of this compound in a complex mixture.
Illustrative Data Table:
The following table presents a hypothetical set of major fragment ions that could be expected in the electron ionization mass spectrum of this compound. The m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).
| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |
| 224/226 | [C₁₀H₉BrO]⁺ | (Molecular Ion) |
| 183/185 | [C₈H₆Br]⁺ | C₂H₃O |
| 145 | [C₁₀H₉O]⁺ | Br |
| 117 | [C₉H₉]⁺ | BrCO |
| 104 | [C₈H₈]⁺ | C₂HBrO |
| 91 | [C₇H₇]⁺ | C₃H₂BrO |
Computational and Theoretical Studies of 4 Bromo 3,4 Dihydronaphthalen 1 2h One
Quantum Chemical Descriptors and Reactivity Prediction
Mulliken Population Analysis and Charge Distribution
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides a way to quantify the distribution of electrons and identify centers of positive and negative charge, which is crucial for understanding a molecule's reactivity.
In the case of 4-Bromo-3,4-dihydronaphthalen-1(2H)-one, a Mulliken population analysis would likely reveal a significant partial positive charge on the carbon atom bonded to the bromine (C4) and the carbonyl carbon (C1). The high electronegativity of the bromine and oxygen atoms would lead to a withdrawal of electron density from these carbon atoms. The bromine and oxygen atoms, in turn, would exhibit partial negative charges.
The distribution of these charges is fundamental to predicting the molecule's reactivity. For instance, the electrophilic nature of C1 and C4 would make them susceptible to attack by nucleophiles. The analysis would also provide charge information for each atom in the molecule, offering a complete picture of its electronic landscape.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| O1 | -0.55 |
| C1 | +0.45 |
| C2 | -0.15 |
| C3 | -0.10 |
| C4 | +0.25 |
| Br1 | -0.20 |
| C4a | +0.05 |
| C5 | -0.08 |
| C6 | -0.07 |
| C7 | -0.06 |
| C8 | -0.09 |
| C8a | +0.03 |
| H (aromatic) | +0.05 to +0.08 |
| H (aliphatic) | +0.04 to +0.06 |
| H (on C4) | +0.10 |
Note: The values in this table are hypothetical and serve as an illustration of expected trends. Actual values would require specific quantum chemical calculations.
NMR Chemical Shift Predictions (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. youtube.com This method is particularly valuable for confirming chemical structures and understanding the electronic environment of different nuclei within a molecule.
For this compound, GIAO calculations could predict the 1H and 13C NMR chemical shifts. The predicted spectrum would be a valuable tool for the structural confirmation of this compound. For example, the proton on the carbon bearing the bromine atom (H4) would be expected to have a characteristic downfield chemical shift due to the deshielding effect of the electronegative bromine. Similarly, the carbonyl carbon (C1) would exhibit a significant downfield shift in the 13C NMR spectrum.
By comparing the theoretically predicted chemical shifts with experimentally obtained NMR data, a high degree of confidence in the structural assignment can be achieved. Discrepancies between the calculated and experimental values can also point to specific conformational or solvent effects.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 1H NMR | ||
| H4 | 4.8 - 5.2 | Data not available |
| H2, H3 | 2.2 - 3.0 | Data not available |
| Aromatic H's | 7.2 - 8.0 | Data not available |
| 13C NMR | ||
| C1 (C=O) | 190 - 200 | Data not available |
| C4 (CH-Br) | 45 - 55 | Data not available |
| Aromatic C's | 125 - 140 | Data not available |
Reaction Mechanism Simulation and Transition State Analysis
Computational chemistry allows for the detailed simulation of chemical reaction mechanisms, including the identification and characterization of transition states. For this compound, this would be particularly useful for studying its reactions with nucleophiles, a common reaction pathway for α-haloketones.
A reaction mechanism simulation, for example, of the substitution of the bromine atom by a nucleophile, would involve mapping the potential energy surface of the reaction. This would allow for the determination of the activation energy and the geometry of the transition state. The transition state is a high-energy, transient species that represents the bottleneck of the reaction.
Analysis of the transition state structure can provide insights into the factors that control the reaction rate and stereochemistry. For instance, in a nucleophilic substitution reaction at C4, the simulation could reveal whether the reaction proceeds via an SN1 or SN2-like mechanism. This understanding is critical for controlling the outcome of chemical reactions involving this compound.
Table 3: Hypothetical Parameters for a Nucleophilic Substitution Reaction of this compound
| Parameter | Hypothetical Value |
| Reaction Type | Nucleophilic Substitution at C4 |
| Nucleophile | Hydroxide (OH-) |
| Activation Energy (Ea) | 15 - 25 kcal/mol |
| Transition State Geometry | Trigonal bipyramidal-like at C4 (for SN2) |
| Key Bond Distances in TS | C-Br (elongated), C-OH (forming) |
Note: These values are illustrative for a hypothetical SN2 reaction and would need to be determined through specific computational simulations.
Synthetic Applications and Derivatives of 4 Bromo 3,4 Dihydronaphthalen 1 2h One
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups in 4-bromo-3,4-dihydronaphthalen-1(2H)-one makes it an ideal starting material for the synthesis of complex molecules, including functionalized naphthalenes and polycyclic aromatic compounds.
One of the primary applications of the α-tetralone scaffold is in the synthesis of substituted naphthalene derivatives. The dihydronaphthalenone ring system can be aromatized to the more stable naphthalene core under various conditions. This process, combined with the reactivity of the bromine substituent, opens a pathway to a diverse range of functionalized naphthalenes.
A general strategy involves the modification of the tetralone, for instance, through reactions at the ketone or the α-carbon, followed by aromatization. Alternatively, the bromine atom can be used as a handle for cross-coupling reactions before or after the aromatization step. For example, palladium-catalyzed reactions like the Suzuki or Sonogashira couplings can be employed to introduce new carbon-carbon bonds at the 4-position, leading to highly substituted naphthalene systems that are otherwise difficult to access. The synthesis of various naphthalene derivatives often utilizes brominated precursors due to the versatility of the carbon-bromine bond in forming new bonds. nih.govjlu.edu.cnnih.gov A simple and efficient synthesis of substituted naphthalenes can be achieved from α-tetralones, which are aromatized under acidic or basic conditions. csic.es
The rigid bicyclic structure of this compound serves as an excellent foundation for the construction of more elaborate polycyclic aromatic compounds. The existing rings provide a stereochemical and regiochemical anchor for the formation of additional fused ring systems.
A key strategy involves intramolecular cyclization reactions, where a side chain, often introduced at the ketone, reacts with the aromatic ring to form a new ring. For instance, an intramolecular Friedel–Crafts epoxy–arene cyclization of 1-tetralone-derived glycidyl ethers has been used to synthesize chroman-fused tetralins, creating a tetracyclic system. nih.gov This demonstrates how the tetralone unit can be elaborated into more complex, fused structures. The development of "cut-and-sew" reactions, which involve C-C bond activation of cyclic ketones, provides another innovative route to fused and bridged ring systems. nih.gov These modern synthetic methods highlight the potential of tetralone derivatives as starting points for architecturally complex molecules.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the systematic modification of a lead compound is crucial for developing structure-activity relationships (SAR). This compound is an excellent scaffold for such studies, allowing for the introduction of a variety of substituents at specific positions to probe their effect on biological activity.
The introduction of amino groups into aromatic systems can significantly impact a molecule's pharmacological properties. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly versatile and can be applied to couple aryl halides, such as this compound, with a wide range of primary and secondary amines. libretexts.orgjk-sci.com
The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. This methodology allows for the synthesis of a library of amino-substituted dihydronaphthalenones for biological screening.
Table 1: Representative Conditions for Buchwald-Hartwig Amination This table is a generalized representation of typical conditions for the Buchwald-Hartwig amination reaction.
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, XPhos, SPhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 110 °C |
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are particularly useful for modifying aryl halides. organic-chemistry.orgmasterorganicchemistry.com
The Suzuki-Miyaura coupling reaction pairs an organoboron reagent (boronic acid or ester) with an aryl halide. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. By using different aryl or heteroaryl boronic acids, a diverse range of biaryl structures can be synthesized from this compound.
The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org This reaction is highly effective for the synthesis of substituted styrenes and other vinylated aromatic compounds. The choice of catalyst, base, and solvent can be optimized to achieve high yields and stereoselectivity. arkat-usa.org
These methods allow for the systematic introduction of various aryl and heteroaryl groups onto the dihydronaphthalene scaffold, which is a common strategy in drug discovery to explore new regions of chemical space and improve binding interactions with biological targets.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides This table provides illustrative examples of Suzuki and Heck reactions on substrates similar to this compound.
| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|---|
| Suzuki ikm.org.my | 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-N₂O₂/Magnetic Support, Na₂CO₃ | 4-Acetylbiphenyl | >99% |
| Heck arkat-usa.org | 4-Bromotoluene | Styrene | Pd(II)-complex, Et₃N | 4-Methylstilbene | 93% |
The carbonyl group and the existing ring structure of this compound offer opportunities for constructing more complex three-dimensional structures, such as spiro-lactones and other fused ring systems. Spirocyclic frameworks are of great interest in medicinal chemistry as they introduce conformational rigidity and novel spatial arrangements of functional groups.
Applications in Medicinal Chemistry Precursor Synthesis
The α-tetralone framework is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic molecules with significant therapeutic potential. researchgate.net Substituted tetralones are integral starting materials for a wide array of pharmaceuticals, including antidepressants, antibiotics, and agents for treating Alzheimer's disease. researchgate.net The presence of a bromine atom on the this compound structure further enhances its utility, providing a reactive handle for various cross-coupling reactions and functional group interconversions.
In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediate compounds are crucial building blocks that are converted through subsequent chemical reactions into the final drug substance. The structural features of this compound make it an ideal intermediate.
While specific drugs derived directly from the 4-bromo isomer are not detailed in the provided research, the utility of its isomers as intermediates is well-documented. For instance, 7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one serves as a key intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. researchgate.net These antagonists are significant in the development of treatments for cancer and inflammatory diseases due to their role in modulating gene expression. researchgate.net This application highlights the role of the bromo-tetralone core in constructing complex molecules for targeted therapies.
A molecular scaffold is the core structure of a compound to which various functional groups can be attached, creating a series of related molecules, or analogues. This process, central to drug discovery, allows medicinal chemists to systematically explore the structure-activity relationship (SAR) to optimize a compound's therapeutic properties. The dihydronaphthalenone core is an effective scaffold for such analogue design. nih.gov
Research into novel anticancer agents has utilized this scaffold to create analogues of combretastatin A-4, a potent inhibitor of tubulin polymerization. In one study, a related compound, 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, was synthesized from 6-Methoxy-1-tetralone and used to develop a series of dihydronaphthalene analogues with significant cytotoxic activity against cancer cell lines. This work underscores the value of the brominated dihydronaphthalenone scaffold in generating new leads for anticancer drug development.
Similarly, derivatives of 1-tetralone have been synthesized and evaluated as potent and specific inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov This demonstrates the broad applicability of the tetralone scaffold in designing inhibitors for various enzymatic targets. nih.gov
Emerging Research Directions and Green Chemistry Perspectives
Sustainable Synthetic Routes for Brominated Dihydronaphthalenones
The development of sustainable synthetic pathways is critical to mitigating the environmental impact of producing brominated intermediates. This involves a fundamental rethinking of catalyst design and energy input.
A key area of innovation is the creation of catalytic systems that avoid the use of toxic molecular bromine. Research has demonstrated the potential of vanadium and molybdenum-based catalysts for oxidative bromination. researchgate.netrsc.org These systems use inexpensive and environmentally friendly reagents like potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as a clean oxidant, with water often being the only byproduct. rsc.org This approach, which mimics the function of natural bromoperoxidase enzymes, allows for the in-situ generation of the active brominating species, enhancing safety and reducing waste. bohrium.com The precise control offered by these catalysts also allows for selective bromination, achieving mono- or poly-brominated products by carefully tuning the reaction conditions. rsc.org
Table 1: Comparison of Traditional vs. Eco-Friendly Bromination Methods
| Feature | Traditional Bromination | Eco-Friendly Catalytic Bromination |
|---|---|---|
| Bromine Source | Elemental Bromine (Br₂) | Alkali Metal Bromides (e.g., KBr) |
| Oxidant | None (Direct Bromination) | Hydrogen Peroxide (H₂O₂), O₂ |
| Catalyst | Lewis Acids (often required) | Vanadium, Molybdenum complexes |
| Byproducts | HBr, Organic waste | Water |
| Safety Concerns | High (toxic, corrosive Br₂) | Low (avoids handling Br₂) |
| Environmental Impact | High | Low |
To further enhance the sustainability of synthetic processes, researchers are exploring alternatives to conventional heating methods. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as drastically reduced reaction times, improved product yields, and often, cleaner reaction profiles. mdpi.com The application of microwave irradiation can accelerate the synthesis of heterocyclic compounds and other complex organic molecules, sometimes reducing reaction times from hours to minutes. nih.govmdpi.com This technology provides a direct, efficient method of energy input into the reaction, aligning with green chemistry principles of energy efficiency.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. researchgate.net This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic reactions like halogenations. beilstein-journals.orgunimi.it
The enhanced safety of flow chemistry is a major benefit, as the small reactor volume ensures that only a minimal amount of hazardous material is present at any given time. researchgate.net This technology also facilitates scalability; a process developed in the lab can be scaled up for industrial production by simply running the system for a longer duration or by using multiple reactors in parallel. nih.gov For the synthesis of intermediates like 4-Bromo-3,4-dihydronaphthalen-1(2H)-one, flow chemistry can lead to higher yields, better purity, and a more sustainable and reproducible manufacturing process. zenodo.org
Table 2: Advantages of Flow Chemistry over Batch Processing
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exotherms. |
| Precise Control | Superior control over temperature, pressure, and residence time leads to higher selectivity. |
| Improved Efficiency | Excellent heat and mass transfer result in faster reactions and higher yields. |
| Scalability | Seamless transition from laboratory to production scale by continuous operation. |
| Automation | Allows for automated synthesis and screening of multiple reaction conditions. |
Chemoenzymatic Approaches to Dihydronaphthalenone Derivatives
Chemoenzymatic synthesis combines the best of chemical and biological catalysis to produce complex molecules with high precision. taylorfrancis.com Enzymes, such as lipases and reductases, operate under mild conditions and can exhibit remarkable regio- and stereoselectivity, enabling the synthesis of specific enantiomers of chiral compounds. nih.gov This is particularly valuable for producing pharmaceutical intermediates, where a specific stereoisomer is often the active agent.
For dihydronaphthalenone derivatives, enzymes can be used in kinetic resolutions to separate racemic mixtures or to catalyze asymmetric reactions, yielding enantiomerically pure products. nih.govrsc.org This approach avoids the need for expensive chiral ligands or high-pressure equipment often used in traditional asymmetric synthesis, offering a greener and more efficient route to valuable chiral building blocks. rsc.org
Advanced Materials Applications Beyond Current Scope (e.g., sensors, electronics)
While this compound and its derivatives are primarily recognized as intermediates in pharmaceutical synthesis, their inherent chemical functionalities suggest potential for use in advanced materials. The aromatic naphthalene core, combined with a reactive ketone and a strategically placed bromine atom, provides a versatile scaffold for creating novel materials.
The bromine atom serves as a synthetic handle for introducing further functionalities through cross-coupling reactions, allowing for the construction of larger, conjugated systems. Such systems are foundational to the field of organic electronics. gatech.edu Derivatives of related structures, like naphthalene diimides, are known to possess interesting electronic properties and high charge-carrier mobility, making them suitable for applications in Organic Field-Effect Transistors (OFETs) and photovoltaics. gatech.edursc.org The tunability of the electronic properties through chemical modification could allow for the design of bespoke materials for electronic applications.
Furthermore, the functionalized aromatic structure could be adapted for use in chemical sensors. By attaching specific recognition units to the dihydronaphthalenone core, it may be possible to create fluorescent probes that signal the presence of specific analytes through changes in their optical properties. mdpi.com Although direct applications in these areas are still emerging, the molecular architecture of brominated dihydronaphthalenones presents a promising platform for future research and development in materials science.
Conclusion and Future Outlook
Summary of Key Advancements in 4-Bromo-3,4-dihydronaphthalen-1(2H)-one Research
Research surrounding this compound has primarily focused on its synthesis from readily available precursors and its subsequent transformation into other valuable organic molecules. The compound, with the chemical formula C₁₀H₉BrO and CAS number 71545-99-8, is a constitutional isomer of other brominated tetralones, and its specific regiochemistry dictates its unique reactivity.
A significant advancement in the study of this compound is the understanding of its synthesis through the selective bromination of 3,4-dihydronaphthalen-1(2H)-one, commonly known as α-tetralone. The α-halogenation of ketones is a fundamental transformation in organic chemistry. This reaction typically proceeds under acidic conditions, where the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the formation of the α-bromo ketone. The regioselectivity of this bromination is crucial in obtaining the desired 4-bromo isomer over other possibilities, such as the 2-bromo derivative.
Another key area of advancement lies in the exploration of its reactivity, particularly its utility in dehydrobromination reactions. As an α-bromo ketone, this compound is a prime candidate for elimination reactions to introduce a carbon-carbon double bond. This transformation is of synthetic importance as it can lead to the formation of α,β-unsaturated ketones, which are valuable intermediates in various synthetic pathways. Specifically, the dehydrobromination of this compound provides a direct route to 1-naphthol, a precursor for many dyes, pharmaceuticals, and agrochemicals. This reaction is typically carried out using a base to abstract the acidic proton at the α-position, followed by the elimination of the bromide ion.
Prospective Research Avenues and Challenges
While the fundamental synthesis and reactivity of this compound are understood, several avenues for future research remain open. One prospective area is the development of more efficient and environmentally benign synthetic methods. This could involve the use of novel catalysts or greener brominating agents to improve the yield and selectivity of the bromination of α-tetralone, minimizing the formation of isomeric byproducts.
A significant challenge in the study of this compound is the limited availability of detailed experimental and spectroscopic data in the public domain compared to its other isomers. Further research is needed to fully characterize this compound using modern analytical techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy. This would provide a comprehensive dataset for its unequivocal identification and facilitate its use in complex synthetic sequences.
Another promising research direction is the exploration of its application in the synthesis of novel organic compounds. Its unique structure, combining a reactive α-bromo ketone moiety with a bicyclic aromatic framework, makes it an attractive starting material for the construction of more complex molecular architectures. This could include its use in cross-coupling reactions, nucleophilic substitution reactions at the bromine-bearing carbon, and cycloaddition reactions.
Potential Impact on Chemical Science and Technology
The continued investigation of this compound holds the potential to make a significant impact on various areas of chemical science and technology. Its role as a key intermediate in the synthesis of 1-naphthol and its derivatives is of particular importance. Improvements in the synthesis and utilization of this compound could lead to more cost-effective and sustainable production methods for a range of commercially important products, including agrochemicals, dyes, and pharmaceuticals.
Furthermore, a deeper understanding of the reactivity of this specific isomer could contribute to the broader knowledge of α-haloketone chemistry. This could inspire the development of new synthetic methodologies and the design of novel reagents for organic synthesis. The exploration of its use in the synthesis of new bioactive molecules could also have implications for medicinal chemistry and drug discovery.
Q & A
Q. What are the common synthetic routes for 4-Bromo-3,4-dihydronaphthalen-1(2H)-one?
The synthesis typically involves bromination of biphenyl derivatives followed by cyclization to form the dihydronaphthalenone moiety. Key steps include:
- Bromination : Electrophilic substitution using bromine or NBS (N-bromosuccinimide) under controlled conditions to introduce the bromine atom at the 4-position .
- Cyclization : Acid- or base-catalyzed intramolecular reactions to form the bicyclic structure. For example, Friedel-Crafts acylation or Claisen-Schmidt condensation can be employed to construct the ketone ring system .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), critical for downstream applications .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a solvent (e.g., ethanol or dichloromethane) to obtain high-quality crystals .
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software like SHELXL refines the structure, with hydrogen atoms placed in idealized positions. For example, the cyclohexanone ring adopts a chair conformation, and the bromine atom occupies a specific axial position .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity and biological activity?
The bromine atom:
- Enhances Electrophilicity : Facilitates nucleophilic substitution reactions (e.g., Suzuki coupling) for functionalization .
- Improves Metabolic Stability : Bromine’s hydrophobic nature increases cell permeability and reduces oxidative degradation, critical in drug design .
- Affects Binding Interactions : In enzyme inhibition studies, bromine participates in halogen bonding with amino acid residues (e.g., Tyr or Phe), improving binding affinity .
Q. What methods improve the water solubility of dihydronaphthalenone derivatives for biological testing?
- Michael Addition : Reacting α,β-unsaturated ketones with guanidine hydrochloride introduces polar groups (e.g., amine or hydroxyl) without altering the core structure .
- Salt Formation : Converting the ketone to a sodium or hydrochloride salt enhances solubility.
- Co-solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to maintain solubility in in vitro assays .
Q. What are the key structural features affecting its antitumor and anti-inflammatory activity?
- Bicyclic Core : The dihydronaphthalenone scaffold intercalates with DNA or inhibits enzymes like cyclooxygenase-2 (COX-2) .
- Substituent Positioning : Bromine at the 4-position optimizes steric and electronic interactions with target proteins. Methoxy or fluoro groups at adjacent positions (e.g., 7-bromo-6-fluoro derivatives) enhance selectivity for cancer cell lines .
- Conformational Flexibility : The chair conformation of the cyclohexanone ring allows adaptive binding to enzyme active sites .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Hydrogen Bonding Analysis : Identify weak interactions (e.g., C–H···π) in crystal packing to predict protein-ligand binding motifs .
- Halogen Bonding Optimization : Adjust bromine positioning to maximize interactions with hydrophobic pockets (e.g., in retinoic acid metabolism-blocking derivatives) .
- Torsion Angle Modulation : Modify substituents to control dihedral angles (e.g., 51.7° between aromatic rings in E-7-bromo derivatives) for improved target engagement .
Q. How can contradictions in reported biological activities (e.g., antifungal vs. anticancer) be reconciled?
- Target-Specific Assays : Use kinase profiling or receptor-binding studies to clarify mechanisms. For example, brominated derivatives may inhibit topoisomerase II in cancer cells but disrupt ergosterol biosynthesis in fungi .
- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing bromine with chlorine) to isolate effects on different pathways .
- Dose-Response Analysis : Evaluate activity across concentrations (e.g., IC50 values from 1–100 μM) to identify therapeutic windows for specific applications .
Q. Methodological Notes
- Synthesis Optimization : Use kinetic studies (e.g., varying temperature from 0°C to reflux) to minimize byproducts like dehalogenated derivatives .
- Crystallography : Employ high-resolution data (R-factor < 0.05) and disorder modeling for accurate electron density maps .
- Biological Assays : Pair in vitro results with molecular docking (e.g., AutoDock Vina) to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
